Chemical structure analysis of 2-ethylsulfanyl-N-phenylbenzamide
Chemical structure analysis of 2-ethylsulfanyl-N-phenylbenzamide
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-ethylsulfanyl-N-phenylbenzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the complete chemical structure elucidation of 2-ethylsulfanyl-N-phenylbenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. The causality behind experimental choices, detailed protocols, and the interpretation of the resulting data are explained from the perspective of an experienced application scientist. The guide is structured to provide a logical workflow for the synthesis and characterization of this and similar novel chemical entities.
Introduction: The Significance of Benzamide Scaffolds
Benzamides are a prominent class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and useful physicochemical properties. The amide bond is a cornerstone of peptide chemistry, and its presence in small molecules often confers favorable metabolic stability and hydrogen bonding capabilities. The title compound, 2-ethylsulfanyl-N-phenylbenzamide, incorporates a benzamide core functionalized with an ethylthio- group at the ortho position of the benzoyl ring and a phenyl group on the amide nitrogen.
The introduction of a sulfur-containing moiety, such as the ethylsulfanyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Sulfur is known to participate in various non-covalent interactions and can be a site for metabolic transformations. Therefore, a thorough and unambiguous structural characterization of such molecules is a critical first step in any research and development pipeline.
Molecular Structure and Properties of 2-ethylsulfanyl-N-phenylbenzamide:
-
Molecular Formula: C₁₅H₁₅NOS
-
Molecular Weight: 257.35 g/mol
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IUPAC Name: 2-(ethylthio)-N-phenylbenzamide
This guide will walk through a systematic approach to confirm this structure, from its synthesis to its detailed analysis by modern analytical techniques.
Synthesis and Purification: A Plausible Synthetic Route
The most common and reliable method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative. This approach is generally high-yielding and allows for a great deal of diversity in the final products.
Synthetic Workflow
The synthesis of 2-ethylsulfanyl-N-phenylbenzamide can be efficiently achieved in a two-step process starting from 2-mercaptobenzoic acid.
Caption: Synthetic workflow for 2-ethylsulfanyl-N-phenylbenzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Ethylthio)benzoic Acid
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To a solution of 2-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate anion.
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Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield 2-(ethylthio)benzoic acid.
Step 2: Synthesis of 2-ethylsulfanyl-N-phenylbenzamide [1]
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Reflux a mixture of 2-(ethylthio)benzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(ethylthio)benzoyl chloride.
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Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of aniline (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in the same solvent dropwise. The base is crucial to neutralize the HCl byproduct of the reaction.
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Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-ethylsulfanyl-N-phenylbenzamide.
Spectroscopic and Structural Elucidation
The following sections detail the expected results from the primary analytical techniques used to confirm the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. We will consider both ¹H and ¹³C NMR. The predicted spectra are generated using advanced algorithms that consider the chemical environment of each nucleus.[2][3][4]
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity between them (splitting patterns).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Singlet (broad) | 1H | N-H | The amide proton is typically deshielded and may appear as a broad singlet due to quadrupole broadening and exchange. |
| ~7.6 - 7.8 | Multiplet | 3H | Ar-H | Protons on the N-phenyl ring (ortho) and one proton on the benzoyl ring. |
| ~7.1 - 7.5 | Multiplet | 6H | Ar-H | Remaining aromatic protons on both rings. |
| ~2.9 - 3.1 | Quartet | 2H | S-CH₂ -CH₃ | The methylene protons are adjacent to the sulfur atom and are split into a quartet by the neighboring methyl group. |
| ~1.3 - 1.5 | Triplet | 3H | S-CH₂-CH₃ | The methyl protons are split into a triplet by the adjacent methylene group. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their electronic environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 168 | C =O | The amide carbonyl carbon is characteristically found in this downfield region. |
| ~138 - 142 | Ar-C | Quaternary carbon on the benzoyl ring attached to the sulfur atom. |
| ~137 - 139 | Ar-C | Quaternary carbon on the N-phenyl ring attached to the nitrogen atom. |
| ~120 - 135 | Ar-C H | Aromatic carbons from both rings will appear in this region. |
| ~28 - 32 | S-C H₂-CH₃ | The methylene carbon attached to the sulfur atom. |
| ~13 - 16 | S-CH₂-C H₃ | The terminal methyl carbon of the ethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and insights into the molecular structure. For a compound like 2-ethylsulfanyl-N-phenylbenzamide, Electron Ionization (EI) is a common technique.
Expected Fragmentation Pattern (EI-MS)
The molecular ion peak (M⁺˙) is expected at m/z = 257. The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.
Caption: Predicted major fragmentation pathways for 2-ethylsulfanyl-N-phenylbenzamide in EI-MS.
Table of Predicted Fragments
| m/z | Proposed Fragment | Formula | Notes |
| 257 | Molecular Ion | [C₁₅H₁₅NOS]⁺˙ | The parent molecule with one electron removed. |
| 228 | [M - C₂H₅]⁺ | [C₁₃H₁₀NOS]⁺ | Loss of the ethyl radical from the thioether. |
| 149 | [M - C₆H₅NHCO]⁺ | [C₈H₉S]⁺ | Cleavage of the amide bond with charge retention on the sulfur-containing fragment. |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, a common fragment in benzamides.[5] |
| 93 | [C₆H₅NH₂]⁺˙ | [C₆H₅NH₂]⁺˙ | Aniline radical cation from amide bond cleavage. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the bonds.
Characteristic IR Absorptions [6][7][8]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 - 3400 | N-H stretch | Secondary Amide |
| ~3000 - 3100 | C-H stretch (aromatic) | Ar-H |
| ~2850 - 2980 | C-H stretch (aliphatic) | C-H (in ethyl group) |
| ~1650 - 1680 | C=O stretch (Amide I) | Amide |
| ~1510 - 1550 | N-H bend (Amide II) | Amide |
| ~1450 - 1600 | C=C stretch (aromatic) | Aromatic Ring |
| ~650 - 750 | C-S stretch | Thioether |
Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure in the solid state.[9]
Methodology Workflow
Caption: Workflow for X-ray crystallographic analysis.
Expected Structural Features
Based on the crystal structures of similar N-phenylbenzamides, we can anticipate several key structural features:[10][11][12]
-
Amide Plane: The central amide group (C-C(=O)-N-C) is expected to be nearly planar.
-
Dihedral Angle: There will be a significant dihedral angle between the planes of the two aromatic rings, likely in the range of 30-60 degrees, to minimize steric hindrance.
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Intermolecular Interactions: In the crystal lattice, molecules are likely to be linked by intermolecular N-H···O hydrogen bonds, forming chains or dimeric motifs. Pi-stacking interactions between the aromatic rings may also play a role in the crystal packing.
Conclusion: A Self-Validating System
The structural elucidation of a novel compound like 2-ethylsulfanyl-N-phenylbenzamide requires a multi-faceted analytical approach. Each technique provides a piece of the puzzle, and together they form a self-validating system. The molecular weight from MS must be consistent with the formula derived from NMR. The functional groups identified by IR must be present in the structure determined by NMR. Finally, the definitive connectivity and three-dimensional arrangement from X-ray crystallography must be in agreement with all spectroscopic data. This rigorous, integrated approach ensures the highest level of scientific integrity and trustworthiness in the characterization of new chemical entities.
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